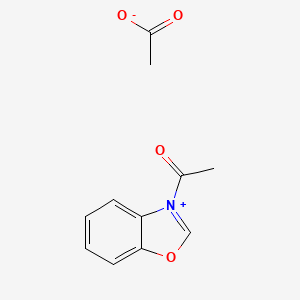

Benzoxazolium, 3-acetyl-, acetate

Description

Contextualization of Benzoxazolium Salts in Contemporary Heterocyclic Chemistry

Benzoxazole (B165842) and its derivatives are a cornerstone of modern heterocyclic chemistry, recognized for their presence in a wide array of biologically active molecules and functional materials. nih.govjocpr.com The benzoxazole core, an aromatic structure formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is relatively stable due to its aromaticity. wikipedia.org This stability, however, is coupled with reactive sites that allow for extensive functionalization, making it a valuable scaffold in organic synthesis. jocpr.comwikipedia.org

Benzoxazolium salts, the quaternized form of benzoxazoles, represent a reactive and versatile subclass. The positive charge on the nitrogen atom enhances the electrophilicity of the heterocyclic ring system, making them susceptible to nucleophilic attack and useful as intermediates in various chemical transformations. Their applications span from being precursors in the synthesis of more complex molecules to their use in the development of dyes and other functional materials. The study of benzoxazolium salts contributes to the fundamental understanding of heterocyclic reactivity and provides tools for the construction of diverse molecular architectures.

Academic Significance of N-Acetylated Benzoxazolium Derivatives

The introduction of an N-acetyl group to the benzoxazolium ring, as seen in Benzoxazolium, 3-acetyl-, acetate (B1210297), is of considerable academic interest. N-acylation is a common strategy in organic synthesis to modify the electronic properties and reactivity of heterocyclic compounds. escholarship.org In the case of benzoxazolium salts, the N-acetyl group acts as an electron-withdrawing group, which can further influence the reactivity of the heterocyclic ring.

Research into N-acetylated benzoxazolium derivatives can provide insights into several key areas of organic chemistry:

Reaction Mechanisms: Studying the reactions of these compounds helps to elucidate the mechanisms of nucleophilic addition, ring-opening, and rearrangement reactions involving heterocyclic cations.

Synthesis of Novel Compounds: N-acetylated benzoxazolium salts can serve as reactive intermediates for the synthesis of a variety of other benzoxazole derivatives and related heterocyclic systems.

Structural and Electronic Effects: The N-acetyl group's impact on the aromaticity, stability, and spectroscopic properties of the benzoxazolium system is a subject of academic inquiry.

While specific research on Benzoxazolium, 3-acetyl-, acetate is not abundant in publicly available literature, the principles governing the behavior of N-acetylated heterocycles suggest its potential as a valuable research tool.

Scope of Research on this compound and Related Systems

The research landscape for this compound and its analogs is primarily situated within fundamental organic synthesis and mechanistic studies. The compound itself can be viewed as a reactive intermediate, and its isolation and characterization would be a notable achievement in synthetic chemistry.

Current research on related benzoxazole systems is broad and includes:

Development of new synthetic methodologies: Efficient and environmentally friendly methods for the synthesis of the benzoxazole core are continuously being explored. nih.gov

Investigation of biological activities: Many benzoxazole derivatives exhibit a wide range of pharmacological properties, driving research in medicinal chemistry. nih.govresearchgate.net

Materials science applications: The unique photophysical properties of some benzoxazole derivatives have led to their use in developing optical brighteners and other functional materials. wikipedia.org

While direct studies on this compound are limited, the broader context of benzoxazole and N-acetylated heterocyclic chemistry provides a framework for understanding its potential significance and future research directions.

Chemical Data

Interactive Data Table for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 3-acetylbenzoxazol-3-ium acetate |

| Canonical SMILES | CC(=O)[O-].CC(=O)N1C=C2C=CC=CC2=O1 |

| InChI Key | Not available in searched sources |

| CAS Number | Not available in searched sources |

Properties

CAS No. |

61934-00-7 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

1-(1,3-benzoxazol-3-ium-3-yl)ethanone;acetate |

InChI |

InChI=1S/C9H8NO2.C2H4O2/c1-7(11)10-6-12-9-5-3-2-4-8(9)10;1-2(3)4/h2-6H,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

KNBCSGLGXQCVBC-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[N+]1=COC2=CC=CC=C21.CC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzoxazolium, 3 Acetyl , Acetate

Strategies for the Construction of the Benzoxazolium Core

The benzoxazole (B165842) framework is a privileged scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic routes. nih.gov These methods often begin with readily available precursors and employ various catalytic systems to achieve efficient cyclization.

Cyclocondensation Reactions Involving 2-Aminophenol (B121084) Derivatives

The most conventional and widely utilized method for synthesizing the benzoxazole ring is the cyclocondensation of 2-aminophenol derivatives with a variety of carbonyl-containing compounds. nih.gov This approach involves the reaction of the amino and hydroxyl groups of the 2-aminophenol with a suitable electrophile, followed by cyclization and dehydration.

Commonly used reagents for this transformation include aldehydes, carboxylic acids, and their derivatives. For instance, the reaction of 2-aminophenol with aldehydes can be facilitated by catalysts to form an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzoxazole. nih.govsgitolab.com A plausible mechanism involves the activation of the aldehyde's carbonyl group by a catalyst, followed by nucleophilic attack from the amino group of the 2-aminophenol. The resulting intermediate eliminates a water molecule to form an imine, which then cyclizes via attack from the hydroxyl group and is finally aromatized by oxidation. nih.govsgitolab.com

Similarly, condensation with β-diketones, catalyzed by a combination of a Brønsted acid (like TsOH·H₂O) and a copper salt (CuI), provides an effective route to 2-substituted benzoxazoles. researchgate.net This method tolerates a range of substituents on the 2-aminophenol ring. researchgate.net

Transition Metal-Catalyzed Cyclization Routes

Transition metal catalysis offers powerful and efficient pathways to the benzoxazole core, often under milder conditions and with greater functional group tolerance compared to traditional methods. nih.gov Copper, palladium, and iron are among the most frequently employed metals for these transformations.

One prominent strategy involves the intramolecular O-arylation of ortho-haloanilides. Both copper and iron catalysts have proven effective in facilitating this carbon-heteroatom cross-coupling reaction. nih.gov Interestingly, a direct base-mediated intramolecular C-O bond formation can also be achieved without a transition-metal catalyst, proceeding through a proposed benzyne (B1209423) intermediate.

Palladium-catalyzed reactions, such as the coupling of aryl halides, amino alcohols, and tert-butyl isocyanide, provide a three-component approach to the synthesis of benzoxazoles. Furthermore, palladium catalysts can be used for the direct C-H alkenylation of 2-amidophenols, leading to functionalized 2-aryl benzoxazoles in a one-pot synthesis. Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol represents another efficient method, using catalysts like FeCl₃·6H₂O under relatively mild conditions to produce 2-benzoxazolone, a related and valuable derivative.

Multi-component Reaction Approaches to Benzoxazole Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the benzoxazole core.

An Fe(III)-salen complex has been shown to be an effective catalyst for the one-pot, three-component synthesis of benzoxazole derivatives from catechols, ammonium (B1175870) acetate (B1210297) (as a nitrogen source), and various aldehydes. This method is noted for its high yields, use of an environmentally friendly solvent (ethanol), and operational simplicity. Similarly, copper complexes have been utilized to catalyze the multicomponent reaction between catechols, ammonium acetate, and aldehydes under mild conditions, proceeding through a proposed phenoxyl radical complex mechanism. nih.gov

Another approach involves the use of samarium triflate as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes in an aqueous medium, highlighting a green and efficient pathway to benzoxazoles.

Oxidative Annulation and Ring-Closure Techniques

Oxidative annulation and other ring-closure techniques provide alternative strategies for forming the benzoxazole ring, often by creating key bonds through an oxidation step. A metal-free method for the synthesis of benzoxazoles has been developed via the direct oxidative annulation of abundant phenols and primary amines. nih.gov This process is controlled by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and is praised for its generality, selectivity, and high atom- and step-economy. nih.gov

Iron-catalyzed oxidative cyclization has also been employed in a facile and environmentally friendly method for synthesizing 2-aminobenzoxazoles. This process involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed cyclization using aqueous hydrogen peroxide as a green oxidant. Aziridines, as strained three-membered rings, can also serve as synthetic intermediates, undergoing ring-opening annulation reactions to build more complex heterocyclic systems, a principle applicable to benzoxazole synthesis.

Regioselective Introduction of the 3-Acetyl Moiety

Once the benzoxazole core is synthesized, the final step in forming "Benzoxazolium, 3-acetyl-, acetate" is the quaternization of the ring nitrogen atom through N-acylation. This reaction transforms the neutral benzoxazole into a cationic benzoxazolium salt.

N-Acylation Reactions: Selectivity and Efficiency

The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic reagents, such as acylating agents. The reaction of a benzoxazole with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) results in the formation of a new nitrogen-carbon bond, yielding a 3-acetylbenzoxazolium cation. This transformation is a type of N-acylation.

The regioselectivity of this reaction is directed to the nitrogen atom (N-3 position) due to its inherent nucleophilicity. While direct synthesis protocols for 3-acetylbenzoxazolium acetate are not extensively documented, the principles of N-acylation are well-established for related heterocyclic systems like benzothiazoles and carbazoles. For instance, N-acylated 2-aminobenzothiazoles can be prepared by reacting the parent amine with an appropriate acylating agent.

Optimization of Acylating Agents and Reaction Conditions

The introduction of the acetyl group at the 3-position of the benzoxazole ring creates the positively charged benzoxazolium cation. The efficiency of this N-acylation step is highly dependent on the choice of the acylating agent and the specific reaction conditions employed. Traditional methods for the N-acylation of related heterocycles, such as carbazoles, involve the use of activated acyl derivatives like acyl chlorides or anhydrides in the presence of a base. beilstein-journals.org

Optimization studies for these reactions often focus on screening various components to maximize yield and minimize side reactions, such as the hydrolysis of the product back to the starting heterocycle. beilstein-journals.org Key parameters for optimization include the catalyst, ligand, and solvent system. For instance, copper(I) iodide (CuI) is a frequently used catalyst, which can be paired with various ligands like diglyme (B29089) or N,N'-dimethylethylenediamine (DMEDA) to enhance its efficacy. beilstein-journals.org

A particularly innovative and efficient method involves the use of an ester, such as ethyl acetate or butyl acetate, as both the acetylating agent and the solvent. rsc.org This approach can be catalyzed by a simple and inexpensive organocatalyst like acetic acid, with catalyst loadings as low as 10 mol% providing excellent yields of the corresponding acetamide (B32628) products at temperatures ranging from 80–120 °C. rsc.org This strategy is highly atom-economical and offers a direct route to N-acetylated products.

| Acylating Agent | Typical Catalyst/Base | Common Solvents | Key Optimization Parameters | Reference |

|---|---|---|---|---|

| Acetyl Chloride | Amine Base (e.g., Triethylamine) | Aprotic Solvents (e.g., Dichloromethane, THF) | Stoichiometry of base, temperature control to manage reactivity. | beilstein-journals.org |

| Acetic Anhydride | Base (e.g., Pyridine) or Acid Catalyst | Acetic Anhydride (neat), Toluene | Catalyst choice, removal of acetic acid byproduct. | mdpi.com |

| Ethyl Acetate | Acetic Acid (catalytic) | Ethyl Acetate (reagent and solvent) | Catalyst loading (10-20 mol%), reaction temperature (80-120 °C). | rsc.org |

Formation of the Acetate Counterion

The final structure of this compound requires the association of an acetate anion with the 3-acetylbenzoxazolium cation. This can be achieved through direct salt formation strategies or by subsequent counterion exchange.

Direct formation of the acetate salt is the most straightforward approach. An acetate is a salt formed from the reaction of acetic acid with a base. wikipedia.org In the context of synthesizing the target compound, if the N-acetylation step is performed using acetyl chloride or another acyl halide, the initial product is a halide salt. This can then be converted to the acetate salt by treatment with a base in the presence of acetic acid.

A more elegant one-pot approach is the use of catalytic acetic acid with ethyl acetate as the acylating agent. rsc.org In this system, the abundance of acetate species in the reaction mixture can facilitate the direct formation of the 3-acetylbenzoxazolium cation with acetate as the counterion, avoiding a separate salt formation step.

When direct formation is not feasible, counterion exchange is a widely used and effective technique. mdpi.comresearchgate.net This process typically starts with a more easily synthesized salt, such as a halide (chloride or bromide) or triflate salt, which is then converted to the desired acetate salt. Two primary methodologies are employed for this purpose:

Salt Metathesis: This method relies on solubility differences. The initial benzoxazolium halide salt is dissolved in a suitable solvent and treated with a metal acetate salt, commonly silver acetate. The reaction produces the desired benzoxazolium acetate in solution and an insoluble silver halide (e.g., AgCl, AgBr), which precipitates and can be removed by filtration.

Anion Exchange Chromatography: This is a versatile and clean method for exchanging counterions. mdpi.comsigmaaldrich.com It involves the use of a solid-phase anion exchange resin (AER) that has been pre-loaded with acetate ions. A solution of the benzoxazolium halide salt is passed through a column packed with the acetate-form resin. The resin captures the halide ions and releases acetate ions into the solution, which elutes from the column along with the desired cation. mdpi.comresearchgate.net This technique is highly efficient and avoids the use of metal-based reagents.

| Methodology | Principle | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Salt Metathesis | Precipitation of an insoluble inorganic salt. | Silver Acetate (AgOAc) | Simple procedure, strong driving force due to precipitation. | Requires stoichiometric use of expensive silver salts, potential for metal contamination. | researchgate.net |

| Anion Exchange Resin (AER) | Chromatographic exchange of anions on a solid support. | AER loaded with acetate ions. | High purity, no metal reagents, resin can be regenerated and reused. | Can be slower and require larger solvent volumes than precipitation methods. | mdpi.comsigmaaldrich.com |

Modern Innovations in Synthesis

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient protocols. These innovations are applicable to the synthesis of benzoxazolium salts, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Green chemistry principles have been successfully applied to the synthesis of the benzoxazole core, and these techniques can be extended to its subsequent acylation.

Microwave-Assisted Synthesis: Microwave irradiation is an effective heating technique that can dramatically reduce reaction times and improve yields. organic-chemistry.org For example, domino acylation-annulation reactions to form benzoxazoles have been efficiently carried out under microwave conditions. organic-chemistry.org This method offers rapid and uniform heating, often leading to cleaner reactions with fewer side products compared to conventional heating. Catalysts such as Montmorillonite KSF clay, a solid Brønsted acid, have been used effectively under microwave irradiation, sometimes in solvent-free conditions. nih.gov

Solvent-Free Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. Syntheses of benzoxazole derivatives have been achieved under solvent-free conditions by reacting precursors at elevated temperatures, often with a heterogeneous catalyst. nih.govacs.org For instance, a recyclable Brønsted acidic ionic liquid gel has been shown to be a highly efficient catalyst for the condensation reaction to form benzoxazoles under solvent-free conditions at 130 °C. acs.org

Moving away from metal-based catalysts, which can be toxic and difficult to remove from the final product, is a significant trend in modern synthesis.

Organocatalysis: The use of small organic molecules as catalysts offers a powerful, metal-free alternative. As previously mentioned, acetic acid can itself act as an organocatalyst for N-acetylation reactions, providing a simple, cheap, and metal-free pathway. rsc.org In other contexts, N-heterocyclic carbenes (NHCs) have been employed to catalyze the formation of the benzoxazole ring system under mild, metal-free conditions. organic-chemistry.org

Enzymatic Synthesis: Biocatalysis represents the frontier of green chemistry. Researchers have demonstrated that the benzoxazole ring can be synthesized enzymatically. The biosynthesis of the natural product nataxazole involves two enzymes that convert a precursor through an unstable ester intermediate to the final benzoxazole product. nih.gov This enzymatic approach has been harnessed to create novel halogenated benzoxazole derivatives, showcasing the potential for developing biocatalytic routes for the synthesis of complex heterocyclic compounds. nih.gov

Metal-Free Heterogeneous Catalysis: The development of recyclable, metal-free solid catalysts is another important area. Brønsted acidic ionic liquid gels are one such example, providing high yields for benzoxazole synthesis while allowing for easy separation and reuse of the catalyst. acs.org

Solid-Supported Synthesis Approaches

The solid-phase synthesis of benzoxazole derivatives offers several advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial library synthesis. While a direct solid-phase synthesis of this compound has not been extensively detailed in the literature, a plausible route can be conceptualized based on established methods for the synthesis of benzoxazoles and quaternization reactions on solid supports.

A general strategy would involve the immobilization of a suitable precursor onto a solid support, followed by the construction of the benzoxazole ring, and subsequent N-acetylation to yield the target benzoxazolium salt.

Immobilization of Precursors:

The synthesis can be initiated by anchoring a precursor molecule to a solid support, typically a polymeric resin such as polystyrene cross-linked with divinylbenzene (B73037) (DVB). A common approach involves the use of a linker, like the Wang linker, to attach a molecule such as N-protected 3-nitrotyrosine (B3424624) to the resin. nih.gov This provides a starting point for the subsequent chemical transformations.

Formation of the Benzoxazole Ring on Solid Support:

Following the immobilization of the precursor, a series of reactions are performed to construct the benzoxazole ring. This typically involves:

Deprotection: Removal of the protecting group from the amine functionality.

Acylation: Acylation of the phenolic hydroxyl group.

Reduction: Reduction of the nitro group to an amine.

Cyclization: Dehydrative cyclization of the resulting amino ester to form the benzoxazole ring. This step is a critical ring-forming reaction that establishes the core heterocyclic structure.

N-Acetylation to Form the Benzoxazolium Salt:

Once the benzoxazole moiety is assembled on the solid support, the final step is the N-acetylation to form the desired 3-acetyl-benzoxazolium salt. This is a quaternization reaction where the nitrogen atom of the benzoxazole ring is acetylated. This can be achieved by treating the resin-bound benzoxazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in a suitable solvent. The acetate counter-ion would be introduced during this step or in a subsequent ion-exchange step.

The efficiency of this quaternization step is influenced by several factors, including the nature of the solid support, the solvent, reaction time, and temperature. For instance, studies on quaternization reactions on solid supports have shown that polar aprotic solvents like DMSO can be highly effective. acs.org

Cleavage from the Solid Support:

After the synthesis is complete, the target this compound is cleaved from the solid support. The choice of cleavage cocktail depends on the type of linker used. For a Wang linker, a strong acid such as trifluoroacetic acid (TFA) is typically employed.

Table 1: Key Parameters in Solid-Supported Synthesis of Benzoxazole Derivatives

| Parameter | Description | Typical Conditions/Reagents | Considerations |

| Solid Support | The polymeric matrix on which the synthesis is performed. | Polystyrene-DVB, PEG-grafted polystyrene (e.g., TentaGel) | Swelling properties, mechanical stability, and compatibility with reaction conditions are crucial. |

| Linker | A chemical moiety that connects the initial molecule to the solid support and allows for cleavage of the final product. | Wang linker, Rink amide linker | The choice of linker dictates the cleavage conditions and the functional group at the cleavage site. |

| Protecting Groups | Temporary modifications of functional groups to prevent side reactions. | Fmoc (for amines), Boc (for amines) | Orthogonality of protecting groups is essential for selective deprotection. |

| Coupling Reagents | Reagents that facilitate the formation of amide or ester bonds. | DIC (N,N'-Diisopropylcarbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Efficiency and minimization of side reactions are key. |

| Solvents | The medium in which the reactions are carried out. | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), DMSO (Dimethyl sulfoxide) | Good swelling of the resin and solubility of reagents are necessary. |

| Cleavage Reagent | The reagent used to release the final product from the solid support. | TFA (Trifluoroacetic acid) | The concentration and composition of the cleavage cocktail must be optimized to ensure complete cleavage without product degradation. |

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents a unique set of challenges and considerations, particularly for solid-phase synthesis. labmanager.comcreative-biolabs.com The goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. creative-biolabs.com

Key Considerations for Scale-Up:

Reactor Design and Agitation: In contrast to small-scale laboratory synthesis, large-scale solid-phase synthesis requires specialized reactors that can handle larger volumes of resin and solvents. buchiglas.com Efficient mixing is critical to ensure uniform reaction conditions and prevent localized overheating or incomplete reactions. gappeptides.com Mechanical stirring or nitrogen bubbling are common methods for agitation. bachem.com

Heat Transfer: Exothermic reactions, such as the acylation and quaternization steps, can generate significant heat. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. rsc.org Effective temperature control is crucial to prevent side reactions and degradation of the product. labmanager.com

Solvent and Reagent Handling: The large quantities of solvents and reagents required for industrial-scale synthesis necessitate robust handling and recovery systems. tandfonline.com The choice of solvents should consider not only their performance in the reaction but also their toxicity, environmental impact, and ease of recycling. unifi.it

Process Analytical Technology (PAT): Implementing real-time monitoring techniques, such as in-line spectroscopy (e.g., Raman or IR), can provide valuable insights into reaction kinetics and endpoint determination. acs.org This allows for better process control and optimization, leading to improved consistency and yield.

Process Optimization:

Process optimization aims to identify the ideal reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization in the synthesis of this compound include:

Reaction Times and Temperatures: Carefully studying the kinetics of each reaction step allows for the optimization of reaction times and temperatures to ensure complete conversion while minimizing side reactions.

Stoichiometry of Reagents: While solid-phase synthesis often employs an excess of reagents to drive reactions to completion, optimizing the stoichiometry is crucial for cost reduction on a large scale.

Washing Steps: The number and volume of washing steps between reactions can be optimized to ensure the complete removal of excess reagents and byproducts without excessive solvent consumption. tandfonline.com

Table 2: Challenges and Mitigation Strategies in Scaling Up Solid-Phase Synthesis

| Challenge | Description | Potential Mitigation Strategies |

| Heterogeneous Reaction Environment | The solid-liquid two-phase system can lead to diffusion limitations and non-uniform reaction rates. gappeptides.com | - Use of resins with optimal swelling characteristics.- Efficient agitation to ensure good mixing.- Employing flow chemistry systems. |

| Mechanical Stress on Resin | Mechanical agitation on a large scale can lead to bead fragmentation, which can clog filters and complicate downstream processing. | - Selection of mechanically stable resins.- Optimization of stirrer design and speed.- Use of flow-through column reactors to minimize mechanical stress. peptisystems.com |

| Cost of Solid Support and Reagents | The cost of the solid support and excess reagents can be a significant factor in large-scale production. | - Use of high-loading resins.- Optimization of reagent stoichiometry.- Recycling of unreacted reagents and solvents. |

| Waste Generation | Solid-phase synthesis can generate significant amounts of solvent waste from washing steps. tandfonline.com | - Optimization of washing protocols.- Use of more environmentally friendly solvents.- Implementation of solvent recycling programs. |

| Product Purity and Isolation | Incomplete reactions or side reactions can lead to a complex mixture of products, making purification challenging. | - Use of real-time process monitoring (PAT) to ensure reaction completion.- Optimization of cleavage and purification protocols.- Development of efficient crystallization methods. |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Benzoxazolium Ring Formation Mechanisms

The formation of the benzoxazole (B165842) core is a well-studied transformation in organic synthesis, achievable through various pathways. nih.govchemicalbook.com These methods typically involve the condensation and subsequent cyclization of ortho-aminophenol derivatives with a one-carbon component, such as aldehydes or carboxylic acids. nih.govacs.org The specific formation of a 3-acetyl-benzoxazolium salt implies the N-acylation either preceding or following the cyclization event.

Role of Intermediates and Transition States

The mechanism of benzoxazole ring formation is not singular and often depends on the specific reactants and conditions employed. Several key intermediates and transition states have been proposed and computationally studied.

One plausible pathway involves the reaction of an N-(2-hydroxyphenyl)acetamide with an activating agent. For instance, activation of the amide carbonyl group with triflic anhydride (B1165640) (Tf₂O) can lead to a highly reactive intermediate, which then undergoes intramolecular cyclization. nih.gov

A widely accepted mechanism for benzoxazole synthesis is the condensation of o-aminophenols with aldehydes, which proceeds through a Schiff base (imine) intermediate. acs.org Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group on the imine carbon forms a cyclic hemiaminal-like intermediate (a dihydro-benzoxazole species). Dehydration of this intermediate leads to the aromatic benzoxazole ring. In the context of forming a 3-acetylated product, the starting material could be an N-acetyl-2-aminophenol derivative.

Computational studies on the oxidative cyclization of 2-aminophenols with imines have shed light on the energetics of the process. These studies suggest that the reaction can proceed through a cyclic hemiaminal which, upon reaction with an oxidizing agent, forms an intermediate that undergoes reductive elimination to yield the benzoxazole ring. A concerted reductive elimination via a specific transition state (TS-1) was found to be the most favorable pathway, with a significantly low activation barrier (ΔG‡ = 7.6 kcal mol⁻¹). researchgate.net

In biosynthetic pathways, the formation of the benzoxazole ring in the antitumor agent nataxazole has been shown to proceed via an unstable ester intermediate. This ester is converted to the final product through a hemiorthoamide intermediate, which is stabilized by enzymatic catalysis. nih.gov

| Proposed Pathway | Key Intermediates | Key Transition States / Steps | Reference |

| Amide Activation | Amidinium Salt, Intermediate D | Nucleophilic attack, Intramolecular cyclization | nih.gov |

| Oxidative Cyclization | Cyclic Hemiaminal, Intermediate V | Concerted Reductive Elimination (TS-1) | researchgate.net |

| Condensation-Aromatization | Imine (Schiff Base) B, Intermediate C | Dehydration, Aromatization | acs.org |

| Biosynthesis | Unstable Ester 1, Hemiorthoamide | Enzyme-catalyzed cyclization and dehydration | nih.gov |

Kinetics of Cyclization and Aromatization

The kinetics of benzoxazole ring formation are influenced by several factors, including the nature of the substrates, the catalyst used, and the reaction conditions. While specific kinetic data for the formation of 3-acetyl-benzoxazolium acetate (B1210297) is not extensively documented, general principles can be inferred from related syntheses.

The use of strong activating agents like triflic anhydride (Tf₂O) suggests that the initial steps of the reaction are likely rapid. nih.gov The rate-determining step in many benzoxazole syntheses is often the cyclization or the final aromatization step. For instance, in syntheses starting from o-aminophenol and aldehydes, the dehydration of the cyclized intermediate to form the aromatic ring can be accelerated by acid catalysts or elevated temperatures. acs.org

Computational studies support a low kinetic barrier for the cyclization step in certain pathways, indicating that under optimized conditions, the reaction can be quite fast. researchgate.net The choice of solvent and catalyst is crucial; for example, the use of a Brønsted acidic ionic liquid gel under solvent-free conditions at 130 °C has been shown to efficiently catalyze the reaction between 2-aminophenol (B121084) and aldehydes. acs.org Similarly, green methods using ultrasound irradiation have been shown to accelerate the reaction, with completion times as short as 30 minutes. nih.gov

| Factor | Effect on Reaction Rate | Example / Observation | Reference |

| Catalyst | Brønsted or Lewis acids accelerate the condensation and dehydration steps. | A Brønsted acidic ionic liquid gel provides high yields at 130 °C. | acs.org |

| Temperature | Higher temperatures generally increase the reaction rate, particularly for the dehydration/aromatization step. | Many procedures involve heating or refluxing. | commonorganicchemistry.com |

| Solvent | Solvent-free conditions or the use of specific media like ionic liquids can enhance reaction rates. | Ultrasound irradiation in solvent-free conditions leads to rapid synthesis. | nih.gov |

| Substituents | Electron-donating or withdrawing groups on the reactants can influence the nucleophilicity and electrophilicity, affecting the rate. | A range of substituted aldehydes react efficiently, showing broad substrate scope. | acs.org |

Reactivity of the 3-Acetyl Substituent

The presence of the N-acetyl group on the positively charged benzoxazolium ring profoundly influences the molecule's stability and reactivity. This feature makes the acetyl group susceptible to cleavage and allows it to participate in acyl transfer reactions.

Stability and Lability of the N-Acetyl Group under Various Conditions

The N-acetyl group is generally considered a stable amide functionality. However, its stability is context-dependent. In neutral molecules, the cleavage of an N-acetyl group (deacetylation) typically requires harsh conditions, such as refluxing in strong acids (e.g., HCl) or bases (e.g., NaOH). commonorganicchemistry.com These conditions are often incompatible with sensitive functional groups elsewhere in the molecule. researchgate.net

In the case of 3-acetyl-benzoxazolium acetate, the nitrogen atom is part of a cationic aromatic system. This positive charge significantly activates the acetyl group towards nucleophilic attack. The benzoxazolium ring is a good leaving group, making the acyl-nitrogen bond more labile than in a typical neutral amide. Therefore, the N-acetyl group in this compound is expected to be cleaved under much milder conditions compared to a standard acetamide (B32628). It is likely susceptible to hydrolysis in neutral or slightly basic aqueous solutions and can be readily attacked by various nucleophiles.

| Condition | Effect on N-Acetyl Group | Reagents / Environment | Reference |

| Strong Acid | Cleavage (Hydrolysis) | Refluxing HCl in EtOH/H₂O | commonorganicchemistry.com |

| Strong Base | Cleavage (Hydrolysis) | Refluxing NaOH or KOH in EtOH/H₂O | commonorganicchemistry.com |

| Neutral/Mild Conditions | Generally Stable (on neutral amides) | Room temperature, neutral pH | researchgate.net |

| Cationic Ring System | Increased Lability | Susceptible to mild nucleophiles and hydrolysis | Inferred from general principles libretexts.org |

| Reductive Cleavage | Cleavage | Schwartz reagent (Cp₂ZrHCl) | researchgate.net |

Acetyl Group as a Protecting Group in Heterocyclic Synthesis

The N-acetyl group is frequently employed as a protecting group for amines in multi-step organic synthesis. orientjchem.org Its role is to temporarily mask the nucleophilicity and basicity of the amino group, preventing it from participating in unwanted side reactions.

In the synthesis of complex heterocyclic systems, including those related to benzoxazoles, the strategic use of protecting groups is essential. ekb.egekb.eg While the N-acetyl group's stability can be a drawback due to the harsh conditions often required for its removal, its use is well-established. commonorganicchemistry.comd-nb.info For instance, in the synthesis of derivatives from N-acetyl cysteine, the acetyl group protects the amine while other transformations are carried out on the molecule. ekb.egekb.eg

The utility of the acetyl group as a protecting group is defined by the balance between its stability during the synthetic sequence and the ease of its removal at the desired stage. The increased lability of the N-acetyl group in a benzoxazolium cation could be exploited for a facile deprotection step under mild conditions, which is a desirable feature in complex molecule synthesis.

| Synthetic Context | Role of N-Acetyl Group | Deprotection Strategy | Reference |

| General Amine Protection | Masks nucleophilicity/basicity of NH₂ group. | Acidic or basic hydrolysis. | commonorganicchemistry.comorientjchem.org |

| Aminosugar Synthesis | Prevents neighboring group participation during glycosylation. | Often requires harsh conditions or multi-step procedures for removal. | d-nb.info |

| Synthesis from N-Acetyl Cysteine | Protects the amino functionality during cyclization and other modifications. | The group is retained in the final product or removed at a later stage. | ekb.egekb.eg |

| Hypothetical Benzoxazolium Synthesis | Could serve as a temporary protecting group that is easily cleaved from the cationic product. | Mild hydrolysis or nucleophilic displacement. | Inferred from reactivity principles |

Acyl Transfer Processes Involving the 3-Acetyl Moiety

An acyl transfer reaction is a fundamental transformation involving the transfer of an acyl group (R-C=O) from a donor molecule to a nucleophile. youtube.com The reactivity of the acyl donor is paramount and is determined by the nature of the leaving group attached to the carbonyl carbon.

This reactivity allows 3-acetyl-benzoxazolium acetate to acetylate a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and water (to undergo hydrolysis). The reaction is driven by the formation of the stable, neutral benzoxazole molecule.

| Nucleophile (Nuc-H) | Product of Acyl Transfer | General Reaction |

| Alcohol (R'-OH) | Ester (CH₃CO-OR') | Acetylation of alcohols |

| Amine (R'-NH₂) | Amide (CH₃CO-NHR') | Acetylation of amines |

| Water (H₂O) | Acetic Acid (CH₃CO-OH) | Hydrolysis |

| Thiol (R'-SH) | Thioester (CH₃CO-SR') | Acetylation of thiols |

Reactivity of the Benzoxazolium Cation

The reactivity of the benzoxazolium cation is characterized by a nuanced interplay of electronic and structural factors. Its aromatic system and the presence of both nitrogen and oxygen heteroatoms create distinct sites for chemical transformation.

Electrophilic and Nucleophilic Reactivity Profiles

The benzoxazolium cation exhibits both electrophilic and nucleophilic characteristics. The quaternary nitrogen atom imparts a positive charge that is delocalized across the heterocyclic system, making the C2 carbon particularly electrophilic and susceptible to nucleophilic attack. This reactivity is a key feature in the synthesis of various derivatives. For instance, the reaction with nucleophiles can lead to the formation of 2-substituted benzoxazolines.

Conversely, the benzoxazolium ring system can also participate in reactions as a nucleophile, particularly in processes involving deprotonation to form an N-heterocyclic carbene (NHC). Although the stability of oxazol-2-ylidenes is considered relatively low compared to other NHCs, appropriate substitution can stabilize the carbene. researchgate.net The formation of these carbenes opens pathways to a wide range of organometallic and catalytic applications.

Ring-Opening and Ring-Closing Reaction Pathways

A significant aspect of benzoxazolium chemistry involves ring-opening and ring-closing reactions. Under certain conditions, such as hydrolysis in a basic medium, the oxazole (B20620) ring can undergo cleavage. For analogous 2-styryl-3-R-benzothiazolium salts, hydrolysis at pH values around 8 leads to the decomposition of the salt and the formation of 2-styrylbenzothiazole. chemicalpapers.com A similar pathway can be envisioned for benzoxazolium salts, where nucleophilic attack at the C2 position initiates ring opening. This process can lead to the formation of various acyclic intermediates.

Conversely, ring-closing reactions are fundamental to the synthesis of the benzoxazolium core itself. These cyclization reactions often involve the condensation of a 2-aminophenol derivative with a suitable carbonyl compound or its equivalent. The specific reagents and conditions employed will dictate the final substitution pattern on the benzoxazolium ring.

Substitution Patterns on the Benzene (B151609) and Oxazole Rings

The reactivity of the benzoxazolium cation is highly dependent on the nature and position of substituents on both the benzene and oxazole rings. researchgate.net

Substituents on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the molecule can modulate the electron density of the entire heterocyclic system. For instance, electron-withdrawing groups can enhance the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density, potentially influencing the stability of the corresponding N-heterocyclic carbene. rsc.org

Influence of the Acetate Counterion on Reactivity and Stability

The nature of the anion can affect the rate of reactions involving the benzoxazolium cation. chemicalpapers.com The acetate ion, being a mild base, can potentially act as an internal base in reactions that require deprotonation, such as the formation of an N-heterocyclic carbene. Furthermore, the solubility and aggregation state of the salt in different solvents can be influenced by the counterion, which in turn can affect reaction kinetics. For instance, studies on related benzothiazolium salts have shown that the rate of hydrolysis is dependent on the anion. chemicalpapers.com The association of molecules in a reaction medium, influenced by the anion, can lead to significant changes in entropy and, consequently, the reaction rate. chemicalpapers.com

Stereochemical Aspects of Reactions Involving Benzoxazolium, 3-acetyl-, acetate

The stereochemical outcomes of reactions involving benzoxazolium salts are of significant interest, particularly when chiral centers are formed or modified. The planar nature of the benzoxazolium ring system itself does not possess a stereocenter, but reactions at the C2 position can lead to the formation of a new chiral center.

For example, the addition of a chiral nucleophile to the C2 carbon can proceed with diastereoselectivity, influenced by the steric and electronic environment of the benzoxazolium cation and the nucleophile. Similarly, if the benzoxazolium salt itself contains a chiral substituent, either on the benzene ring or at the 3-position, this can induce stereoselectivity in its reactions. While specific studies on the stereochemistry of reactions involving 3-acetyl-benzoxazolium acetate are not prevalent in the provided search results, the general principles of stereoselective synthesis suggest that the introduction of chirality can be achieved through various strategies. For instance, the use of chiral auxiliaries or catalysts could control the stereochemical course of reactions. Effective syntheses involving related onium salts have been shown to proceed with configurational inversion, highlighting the potential for stereospecific transformations. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "3-acetyl-benzoxazolium, acetate (B1210297)," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton and carbon signals.

The ¹H NMR spectrum of 3-acetyl-benzoxazolium acetate is expected to exhibit distinct signals corresponding to the protons of the benzoxazolium ring and the acetyl group, as well as a signal for the acetate counter-ion. The quaternization of the nitrogen atom in the benzoxazole (B165842) ring by the acetyl group leads to a significant downfield shift of the aromatic protons compared to neutral benzoxazole, due to the increased electron-withdrawing effect of the positively charged nitrogen.

The aromatic region will likely display a complex pattern for the four protons on the benzene (B151609) ring. These protons form an ABCD spin system, and their chemical shifts and coupling constants provide information about their relative positions. The proton at position 2 (H-2) is anticipated to be the most deshielded due to its proximity to the heteroatoms. The protons on the benzo-fused ring (H-4, H-5, H-6, and H-7) will also experience deshielding effects. The acetyl protons will appear as a sharp singlet, typically in the range of 2.0-2.5 ppm. The acetate counter-ion will also present a singlet for its methyl protons, which may be distinguishable from the acetyl group protons depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-acetyl-benzoxazolium cation

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.5 - 9.0 | s | - |

| H-4 | 7.8 - 8.2 | d | J = 7-9 |

| H-5 | 7.6 - 8.0 | t | J = 7-9 |

| H-6 | 7.6 - 8.0 | t | J = 7-9 |

| H-7 | 7.8 - 8.2 | d | J = 7-9 |

| -COCH₃ | 2.2 - 2.6 | s | - |

| CH₃COO⁻ | 1.9 - 2.2 | s | - |

Note: These are predicted values based on known data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. In the spectrum of 3-acetyl-benzoxazolium acetate, distinct signals are expected for the nine carbons of the benzoxazolium core, the two carbons of the acetyl group, and the two carbons of the acetate anion.

The carbon atoms of the benzoxazolium ring, particularly C-2, C-3a, and C-7a, which are directly bonded to the heteroatoms, will be significantly deshielded. The carbonyl carbon of the acetyl group will appear at a characteristic downfield position, typically in the range of 165-175 ppm. The methyl carbon of the acetyl group will resonate in the aliphatic region. Similarly, the carbonyl and methyl carbons of the acetate counter-ion will have their own characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-acetyl-benzoxazolium, acetate

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-3a | 140 - 150 |

| C-4 | 110 - 120 |

| C-5 | 125 - 135 |

| C-6 | 125 - 135 |

| C-7 | 110 - 120 |

| C-7a | 145 - 155 |

| -C OCH₃ | 168 - 175 |

| -COC H₃ | 20 - 25 |

| C H₃C OO⁻ (C=O) | 175 - 185 |

| C H₃COO⁻ (CH₃) | 20 - 25 |

Note: These are predicted values based on known data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 3-acetyl-benzoxazolium acetate, COSY would show correlations between the adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), helping to trace the connectivity of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each proton signal to its corresponding carbon signal in the benzoxazolium ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of the 3-acetyl-benzoxazolium cation. This allows for the calculation of the elemental formula with high accuracy, providing strong evidence for the compound's identity. The expected monoisotopic mass of the 3-acetyl-benzoxazolium cation (C₉H₈NO₂⁺) can be calculated and compared with the experimentally determined value.

Table 3: Predicted HRMS Data for the 3-acetyl-benzoxazolium Cation

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₈NO₂⁺ | 162.0550 |

Note: The observed m/z in an HRMS experiment should be very close to this calculated value, typically within a few parts per million (ppm).

In tandem mass spectrometry (MS/MS), the 3-acetyl-benzoxazolium cation is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. A plausible fragmentation pathway for the 3-acetyl-benzoxazolium cation would likely involve the following key steps:

Loss of ketene (B1206846): A common fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da) from the acetyl group. This would result in a fragment ion corresponding to the protonated benzoxazole.

Loss of carbon monoxide: The benzoxazolium ring itself can undergo fragmentation, for example, by losing a molecule of carbon monoxide (CO, 28 Da).

Ring opening and subsequent fragmentations: The heterocyclic ring can open, leading to a variety of smaller fragment ions.

The acetate anion would be observed in the negative ion mode mass spectrum.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of the 3-acetyl-benzoxazolium Cation

| Fragment Ion m/z | Proposed Structure/Loss |

| 120.0446 | [M - CH₂CO]⁺ (Loss of ketene) |

| 92.0495 | [M - CH₂CO - CO]⁺ (Subsequent loss of carbon monoxide) |

| 43.0184 | [CH₃CO]⁺ (Acetyl cation) |

Note: The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the structure of the 3-acetyl-benzoxazolium cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in Benzoxazolium, 3-acetyl-, acetate. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

Key vibrational bands observed in the IR spectrum of this compound include a prominent peak for the carbonyl (C=O) group of the acetyl moiety. This band is typically found in the region of 1730-1750 cm⁻¹. The presence of the C=N bond within the benzoxazolium ring is indicated by a characteristic absorption in the 1645-1660 cm⁻¹ range. Furthermore, the aromatic C=C stretching vibrations of the benzene ring are observable between 1450 and 1600 cm⁻¹. The C-O-C stretching of the oxazole (B20620) ring and the acetate counter-ion also produce distinct signals in the fingerprint region of the spectrum.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1730 - 1750 |

| Imine (C=N) | Stretch | 1645 - 1660 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Stretch | 1050 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound in its solid crystalline state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Crystallographic analysis of this compound would reveal the planar structure of the benzoxazole ring system. It would also confirm the geometry of the acetyl group attached to the nitrogen atom and the spatial relationship with the acetate counter-ion. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would also be elucidated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The benzoxazolium ring system, being an aromatic and conjugated system, will give rise to intense π → π* transitions, typically in the UV region. The presence of the carbonyl group in the acetyl moiety can also lead to weaker n → π* transitions. The specific wavelengths and intensities of these absorptions are sensitive to the solvent environment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions that produce this compound. By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system (mobile phase), the disappearance of reactants and the appearance of the product can be visualized. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. This allows for a qualitative assessment of the reaction's completion and the presence of any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis and determination of the purity of this compound. In HPLC, the compound is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The time it takes for the compound to elute from the column is known as its retention time, which is a highly reproducible characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

By using a suitable detector, such as a UV detector set at the λmax of the compound, a chromatogram is obtained where the area under the peak corresponding to this compound is proportional to its concentration. This allows for precise quantification and the determination of purity by identifying and quantifying any impurity peaks present in the sample.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a wide range of molecular properties. For the 3-acetyl-benzoxazolium cation and its associated acetate (B1210297) anion, these calculations are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry and electronic properties of organic molecules.

For the 3-acetyl-benzoxazolium cation, DFT calculations, such as those using the B3LYP functional with a basis set like 6-31G(d), can be employed to optimize the molecular geometry. mdpi.com These calculations predict key structural parameters. The benzoxazole (B165842) core is largely planar, but the N-acetyl group introduces specific conformational preferences. The bond lengths and angles determined by DFT provide a precise three-dimensional picture of the molecule. For instance, the calculations would define the C=O, C-N, and C-O bond lengths of the acetyl group and the benzoxazole ring, as well as the torsion angle of the acetyl group relative to the ring system.

Electronic structure analysis via DFT reveals the distribution of electrons within the molecule. This can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. researchgate.net For the 3-acetyl-benzoxazolium cation, the positive charge is expected to be delocalized across the benzoxazolium ring system, a feature that can be quantified using population analysis methods.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Lengths (Å) | C=O (acetyl) | ~1.21 Å |

| N-C (acetyl) | ~1.38 Å | |

| C-O (ring) | ~1.36 Å | |

| Bond Angles (°) | O=C-N (acetyl) | ~120.5° |

| C-N-C (ring-acetyl) | ~125.0° | |

| Dihedral Angle (°) | C(ring)-N-C(acetyl)=O | ~15.0° (indicating slight non-planarity) |

Ab Initio Methods for Thermochemical and Spectroscopic Properties

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate data, especially when using composite methods like the G3(MP2)//B3LYP procedure. mdpi.comresearchgate.net These methods are excellent for determining thermochemical properties such as the standard enthalpy of formation. mdpi.comresearchgate.net For 3-acetyl-benzoxazolium acetate, these calculations would involve computing the absolute enthalpies of the individual ions at 0 K and then correcting to 298.15 K by adding thermal contributions. mdpi.com

These calculations can also predict spectroscopic properties. For instance, vibrational frequencies can be computed to simulate the infrared (IR) spectrum of the molecule. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the acetyl group and various C-N and C-O stretching and bending modes within the benzoxazole ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This approach is invaluable for studying the flexibility of molecules and the influence of their environment.

Conformational Analysis and Flexibility

The 3-acetyl-benzoxazolium cation possesses conformational flexibility, primarily around the single bond connecting the acetyl group to the benzoxazole ring nitrogen. MD simulations can explore the potential energy surface associated with the rotation around this bond. acs.org By simulating the molecule's movement over several nanoseconds, it is possible to identify the most stable conformations and the energy barriers between them. This provides insight into the molecule's shape and how it might change in different environments. acs.org

Solvent Effects on Molecular Behavior

The behavior of an ionic compound like 3-acetyl-benzoxazolium acetate is heavily influenced by its solvent environment. MD simulations can explicitly model the interactions between the benzoxazolium cation, the acetate anion, and surrounding solvent molecules (e.g., water). These simulations can reveal how solvent molecules arrange themselves around the ions, a process known as solvation. This is crucial for understanding the compound's solubility and how the solvent might mediate interactions between the cation and anion. nih.gov For instance, in a polar solvent, a solvent shell would form around both the cation and anion, potentially stabilizing the separated ions.

Prediction of Reactivity and Reaction Pathways

Computational methods are also used to predict how a molecule will react. By analyzing the electronic structure, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. tandfonline.com

For the 3-acetyl-benzoxazolium cation, the positive charge on the benzoxazolium ring system makes it an electrophile. Reactivity indicators, such as Fukui functions derived from DFT calculations, can pinpoint which atoms in the ring are most susceptible to attack by a nucleophile. researchgate.net The carbonyl carbon of the acetyl group is also a potential electrophilic site. These computational predictions can help rationalize known reactions and guide the design of new synthetic pathways involving this compound. researchgate.net

No information was found in the search results regarding computational and theoretical chemistry studies, frontier molecular orbital theory analysis, transition state searches, intrinsic reaction coordinate calculations, simulation of spectroscopic data, or isotopic labeling studies specifically for the chemical compound “Benzoxazolium, 3-acetyl-, acetate”.

Due to the lack of available data from the performed searches, it is not possible to generate an article that meets the user's specific requirements for detailed research findings and data tables on this particular compound. Any attempt to create such content would involve speculation or the use of data for unrelated compounds, which would violate the core instructions of focusing solely on "this compound" and maintaining scientific accuracy.

Synthetic Applications and Chemical Transformations of Benzoxazolium, 3 Acetyl , Acetate

As a Versatile Building Block in Organic Synthesis

Benzoxazolium, 3-acetyl-, acetate (B1210297) serves as a valuable and versatile building block in the field of organic synthesis. Its unique structural features allow for its application as a precursor in the creation of novel heterocyclic compounds and for its seamless integration into complex multi-component reaction sequences.

Precursor for Novel Heterocyclic Compounds

The benzoxazole (B165842) core is a significant scaffold in medicinal chemistry and drug discovery due to its wide range of biological activities. thieme-connect.comnih.gov The reactivity of the benzoxazolium salt allows for its derivatization and transformation into a variety of other heterocyclic systems. For instance, benzoxazole derivatives can be synthesized from the reaction of ortho-substituted anilines with functionalized orthoesters. organic-chemistry.org Additionally, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, can yield various 2-substituted benzoxazoles. organic-chemistry.org The development of new synthetic methods continues to expand the library of accessible benzoxazole-containing molecules. organic-chemistry.orgtandfonline.com

Furthermore, 2-mercaptobenzoxazole (B50546) can be a starting point for a new series of derivatives containing fused nitrogen and sulfur heterocycles. researchgate.netuobaghdad.edu.iq For example, treatment with hydrazine (B178648) hydrate (B1144303) yields 2-hydrazinobenzoxazole, which can then be converted into pyridazinone and phthalazinone derivatives. researchgate.netuobaghdad.edu.iq This intermediate can also be used to prepare azomethines, which can then be converted to thiazolidinone derivatives. researchgate.netuobaghdad.edu.iq

Integration into Multi-component Reaction Sequences

The reactivity of the benzoxazolium salt makes it an ideal component in multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product. This approach is highly efficient and atom-economical. The development of MCRs involving benzoxazole derivatives is an active area of research, aiming to create diverse molecular libraries for applications in drug discovery and materials science. acs.org

Catalytic Applications of Benzoxazolium Salts

Benzoxazolium salts, and the N-heterocyclic carbenes (NHCs) derived from them, have emerged as powerful catalysts in a variety of organic transformations.

Organocatalysis

N-heterocyclic carbenes generated from the deprotonation of benzoxazolium salts are effective organocatalysts, promoting reactions with unique reactivity patterns, often involving "umpolung" (polarity reversal) of functional groups.

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an NHC. organic-chemistry.orgwikipedia.org The NHC catalyst reverses the normal electrophilic character of the aldehyde's carbonyl carbon, making it nucleophilic. wikipedia.org This allows for the formation of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. wikipedia.org While thiazolium salts have been traditionally used, oxazolium salts have also been explored as effective precatalysts. organic-chemistry.orgusask.ca The Stetter reaction is a powerful tool for carbon-carbon bond formation. irapa.org

Benzoin (B196080) Condensation: This classic reaction involves the coupling of two aldehydes to form an α-hydroxy ketone, known as a benzoin. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by nucleophiles like cyanide or, more relevantly, N-heterocyclic carbenes derived from thiazolium or oxazolium salts. wikipedia.orgorganic-chemistry.org The NHC-catalyzed benzoin condensation offers a milder and often more selective alternative to the traditional cyanide-catalyzed method. wikipedia.orgorganic-chemistry.org Asymmetric versions of this reaction have been developed using chiral thiazolium and triazolium salts. wikipedia.org

Redox Esterification: N-heterocyclic carbenes can catalyze the redox esterification of α,β-unsaturated aldehydes (enals). organic-chemistry.org In this process, the NHC adds to the enal to form a homoenolate equivalent. organic-chemistry.org This intermediate can then be protonated, and the resulting activated carbonyl species is trapped by an alcohol to yield a saturated ester. organic-chemistry.org This method provides an atom-economical way to synthesize esters. organic-chemistry.org

Asymmetric Reductions: Chiral NHCs derived from specifically designed benzoxazolium salt precursors have shown potential in catalyzing asymmetric reductions. While the direct application of "Benzoxazolium, 3-acetyl-, acetate" in this context is not extensively documented in the provided search results, the broader class of chiral NHCs is known to effect enantioselective transformations. For instance, chiral thiazolium and triazolium salts have been successfully used in asymmetric Stetter and benzoin reactions. wikipedia.orgresearchgate.netnih.gov

Ligand in Metal-Catalyzed Reactions

Benzoxazole derivatives can act as ligands for transition metals, forming complexes with interesting catalytic properties. nih.govnih.gov The nitrogen and oxygen atoms of the benzoxazole ring can coordinate to a metal center, influencing its reactivity and selectivity in catalytic cycles. These metal complexes have been explored for various applications, including their potential as antibacterial agents where the metal complex can exhibit enhanced activity compared to the free ligand. nih.gov The coordination of the benzoxazole ligand can lead to stable complexes that can participate in various catalytic transformations. nih.gov

Chemical Derivatization and Functionalization of the Core Structure

The benzoxazole core structure is amenable to a wide range of chemical derivatizations and functionalizations, allowing for the fine-tuning of its properties for specific applications.

Functionalization can be achieved at various positions of the benzoxazole ring system. For example, C2-arylated benzoxazoles can be prepared through Fe(III)-catalyzed C(sp2)-H functionalization. thieme-connect.com Silver-mediated oxidation of imines derived from 2-aminophenols provides another route to substituted benzoxazoles. tandfonline.com Furthermore, the synthesis of benzoxazoles can be achieved through the oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes catalyzed by iron salts. researchgate.net

The development of novel benzoxazole-functionalized materials is an active area of research. For instance, a benzoxazole-functionalized conjugated mesoporous polymer has been synthesized and shown to be a highly sensitive and selective fluorescent sensor for iron ions (Fe2+ and Fe3+). nih.gov This highlights the potential for creating advanced materials by incorporating the benzoxazole scaffold.

Electrophilic and Nucleophilic Modifications of the Benzoxazolium Ring

The benzoxazolium ring system is an electron-deficient heteroaromatic cation, a characteristic that dictates its reactivity towards both electrophiles and nucleophiles. The presence of the N-acetyl group further modulates this reactivity.

Nucleophilic Attack: The electron deficiency of the benzoxazolium ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the C2 position, leading to ring-opening or the formation of stable adducts. The N-acetyl group, being electron-withdrawing, enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophiles. For instance, reaction with hydroxide (B78521) ions could lead to the formation of a 2-hydroxy-2,3-dihydrobenzoxazole derivative, which may exist in equilibrium with the ring-opened N-acetyl-2-aminophenol.

Transformations Involving the Acetyl Moiety

The 3-acetyl group is a key functional handle that can be subjected to various chemical transformations, offering a route to modify the properties of the benzoxazolium salt.

Deacetylation: The N-acetyl group can be removed under acidic or basic conditions to generate the corresponding unsubstituted benzoxazolium cation. This deacetylation can be a crucial step in a multi-step synthesis, allowing for the introduction of other functional groups at the nitrogen atom.

Reactions of the Acetyl Carbonyl: The carbonyl group of the acetyl moiety can undergo reactions typical of ketones. For example, it could potentially react with reducing agents to form a 3-(1-hydroxyethyl)benzoxazolium salt. Condensation reactions with activated methylene (B1212753) compounds under basic conditions might also be feasible, although the stability of the benzoxazolium ring under these conditions would need to be carefully considered.

Strategic Counterion Exchange Reactions

The acetate counterion in this compound can be readily exchanged for other anions. This process, known as metathesis or anion exchange, can significantly alter the solubility, stability, and reactivity of the benzoxazolium salt. For instance, exchanging the acetate for a non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) can increase the thermal stability and reduce the nucleophilicity of the counterion, which can be advantageous in certain synthetic applications. The choice of counterion can also influence the crystalline packing of the salt, a factor of importance in materials science.

| Initial Counterion | Reagent for Exchange | Resulting Counterion | Potential Impact on Properties |

| Acetate (CH₃COO⁻) | Hexafluorophosphoric acid (HPF₆) | Hexafluorophosphate (PF₆⁻) | Increased thermal stability, reduced nucleophilicity |

| Acetate (CH₃COO⁻) | Tetrafluoroboric acid (HBF₄) | Tetrafluoroborate (BF₄⁻) | Similar to PF₆⁻, may affect solubility differently |

| Acetate (CH₃COO⁻) | Perchloric acid (HClO₄) | Perchlorate (ClO₄⁻) | Can enhance oxidizing properties, handle with care |

| Acetate (CH₃COO⁻) | Anion exchange resin | Various | Versatile method for introducing a wide range of anions |

Applications in Material Science and Dyes

While specific applications for this compound are not extensively documented, the benzoxazolium scaffold is a well-established precursor in the synthesis of functional organic materials, particularly cyanine (B1664457) dyes.

Cyanine Dyes: Benzoxazolium salts are key intermediates in the synthesis of cyanine dyes. These dyes are characterized by a polymethine bridge connecting two heterocyclic nuclei. The N-acetyl group in this compound could potentially be retained or modified during the dye synthesis, influencing the final photophysical properties of the dye, such as its absorption and emission wavelengths. The general synthesis involves the condensation of a benzoxazolium salt bearing a reactive methyl group at the C2 position with a suitable coupling partner. While the title compound itself does not possess this C2-methyl group, it could be envisioned as a starting material for more complex dye structures after appropriate functionalization.

Materials Science: The inherent charge and aromatic nature of the benzoxazolium core suggest potential applications in materials science. Ionic liquids incorporating the benzoxazolium cation could exhibit interesting thermal and electrochemical properties. Furthermore, polymers containing the benzoxazolium moiety might find use as charge-transporting materials in organic electronic devices. The ability to tune the properties of the material through modification of the N-substituent and the counterion makes this class of compounds an attractive target for further research.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Selective Synthetic Routes

The utility of any chemical tool is fundamentally linked to its accessibility. For benzoxazolium, 3-acetyl-, acetate (B1210297) and its analogs, the development of highly efficient and selective synthetic routes is a critical first step. Future research will likely focus on methods that are not only high-yielding but also atom-economical and environmentally benign.

A primary route to N-acyl-benzoxazolium salts involves the N-acylation of benzoxazole (B165842). Traditional methods may involve the use of highly reactive acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid or a strong alkylating agent, followed by anion exchange. However, these methods can sometimes lack functional group tolerance and may produce stoichiometric amounts of waste.

Future synthetic strategies are expected to move towards catalytic processes. For instance, the development of catalytic methods for the direct acylation of benzoxazole using less reactive but more readily available acylating agents would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to activate either the benzoxazole nitrogen or the acylating agent.

| Synthetic Approach | Potential Acylating Agent | Key Research Goal |

| Direct N-Acylation | Acetic Anhydride, Acetyl Chloride | Development of milder reaction conditions and improved functional group tolerance. |

| Catalytic Acylation | Acetic Acid, Ethyl Acetate | Discovery of novel transition-metal or organocatalysts for direct, atom-economical acylation. |

| In-situ Generation | Benzoxazole, Acyl Source, Activator | Creation of one-pot procedures that generate and utilize the benzoxazolium salt without isolation. |

Exploration of Unconventional Reactivity and Novel Transformations

The 3-acetyl-benzoxazolium cation is a potent electrophile. The positively charged nitrogen atom withdraws electron density from the acetyl group's carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for its use as an acyl transfer agent.

While the transfer of an acetyl group to common nucleophiles like alcohols and amines is an expected transformation, future research will delve into more unconventional reactivity patterns. This includes exploring its reactions with "soft" nucleophiles, such as organometallic reagents or enolates, which could lead to novel carbon-carbon bond-forming reactions.

Furthermore, the potential for the benzoxazolium ring itself to participate in reactions beyond being a leaving group is an intriguing area for exploration. Could these species act as precursors to N-heterocyclic carbenes (NHCs) through deacylation under specific conditions? Or could they undergo ring-opening reactions to generate novel intermediates? Investigating these pathways could unlock entirely new synthetic applications.

Advanced Computational Approaches for Predictive Organic Chemistry

Computational chemistry offers a powerful lens through which to understand and predict the behavior of reactive species like 3-acetyl-benzoxazolium acetate. Density Functional Theory (DFT) and other high-level computational methods can provide invaluable insights into its structure, stability, and reactivity.

Future computational studies will likely focus on several key areas: